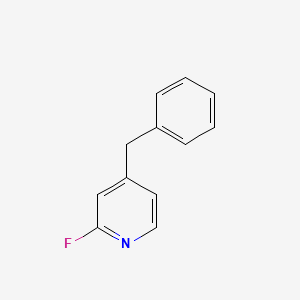

4-Benzyl-2-fluoropyridine

Description

Structure

3D Structure

Properties

CAS No. |

111887-70-8 |

|---|---|

Molecular Formula |

C12H10FN |

Molecular Weight |

187.21 g/mol |

IUPAC Name |

4-benzyl-2-fluoropyridine |

InChI |

InChI=1S/C12H10FN/c13-12-9-11(6-7-14-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |

InChI Key |

HTPLNLPEMYXKEK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=NC=C2)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Benzyl 2 Fluoropyridine and Analogous Structures

Strategic Approaches to Fluorinated Pyridines

The introduction of fluorine into a pyridine (B92270) ring can be accomplished through two primary routes. De novo strategies involve building the heterocyclic ring with the fluorine atom already incorporated into one of the precursors. Alternatively, existing pyridine scaffolds can be directly fluorinated, a method that is often advantageous for late-stage functionalization of complex molecules. nih.gov

Constructing the fluorinated pyridine ring from the ground up offers a powerful way to control the position of the fluorine atom and achieve highly substituted, complex structures. These methods often involve elegant cascade reactions and modern catalytic systems.

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of reactive radical intermediates under mild conditions. researchgate.net One such application is the synthesis of 3-fluoropyridines through the coupling of two different ketone-derived components. researchgate.netorganic-chemistry.org This method involves the photoredox-catalyzed coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers. acs.orgacs.org The reaction is typically catalyzed by an iridium complex, such as fac-Ir(ppy)₃, under blue LED irradiation. organic-chemistry.orgacs.org

The proposed mechanism begins with the reduction of the α,α-difluoro-β-iodoketone by the photoexcited iridium catalyst to generate a radical intermediate. acs.org This radical then adds to the silyl enol ether, and the resulting radical is oxidized to form a 1,5-diketone. organic-chemistry.org In a subsequent one-pot step, condensation with an ammonia (B1221849) source, such as ammonium (B1175870) acetate, leads to the formation of the 3-fluoropyridine (B146971) ring. organic-chemistry.orgacs.org This one-pot protocol simplifies the procedure by avoiding the isolation of intermediates and is applicable to a range of substrates. organic-chemistry.org

Table 1: Photoredox-Mediated Synthesis of 3-Fluoropyridines

| Catalyst | Reactants | Key Features | Yield | Reference |

| fac-Ir(ppy)₃ | α,α-Difluoro-β-iodoketones, Silyl enol ethers | One-pot condensation with ammonium acetate; mild conditions. | Up to 90% | acs.org |

| fac-Ir(ppy)₃ | α,α-Difluoro-β-iodoketones, Silyl enol ethers | Method allows assembly from two simple ketone precursors. | High | researchgate.net |

| fac-Ir(ppy)₃ | α,α-Difluoro-β-iodoketones, Silyl enol ethers | DMF as solvent and triphenylphosphine (B44618) addition enhance efficiency. | Up to 99% | organic-chemistry.org |

Cascade reactions that form multiple bonds in a single operation are highly efficient for building molecular complexity. wikipedia.org A novel pathway to synthesize 4-fluoropyridines utilizes a cascade sequence initiated by an aza-Cope rearrangement. researchgate.netthieme-connect.de This strategy begins with the esterification of 2-fluoroallylic alcohols with N-aroyl-amino acids, followed by an Ireland-Claisen rearrangement to yield 4-(2-fluoroallyl)oxazol-5(4H)-ones. researchgate.netthieme-connect.de

These intermediates can then undergo a cascade reaction starting with a thieme-connect.dethieme-connect.de-sigmatropic aza-Cope rearrangement to form a thermally unstable 2-(2-fluoroallyl)oxazol-5(2H)-one. researchgate.netthieme-connect.de This is followed by a sequence of steps including the extrusion of carbon dioxide, intramolecular cyclopropanation, ring-opening to a fluorinated dihydropyridine, and finally, oxidative aromatization to yield the substituted 2-aryl-4-fluoro-6-phenylpyridines in moderate yields. researchgate.netthieme-connect.de This multi-step rearrangement sequence provides a unique route to 4-fluorinated pyridine structures. researchgate.net

Table 2: Synthesis of 4-Fluoropyridines via Aza-Cope Rearrangement Cascade

| Precursors | Key Reaction Steps | Product Type | Yield | Reference |

| 2-Fluoroallylic alcohols, N-Aroyl-amino acids | Ireland-Claisen rearrangement, Aza-Cope rearrangement, Cyclopropanation, Ring-opening, Aromatization | 2,6-Diaryl-4-fluoropyridines | Moderate | researchgate.netthieme-connect.de |

| 4-(2-fluoroallyl)oxazol-5(4H)-ones | Aza-Cope rearrangement cascade | Substituted 2-aryl-4-fluoro-6-phenylpyridines | Moderate | researchgate.net |

Copper catalysis provides another versatile platform for the de novo synthesis of fluorinated pyridines. An efficient method for preparing highly functionalized 4-fluoropyridines involves a cooperative copper- and base-catalyzed [3+3] cycloaddition. rsc.org This reaction occurs between active methylene (B1212753) isocyanides and difluorocyclopropenes, yielding 4-fluoropyridine (B1266222) derivatives that can be further diversified. rsc.org

Another copper-catalyzed approach enables the synthesis of 3-fluoropyridines through an annulation-aromatization of benzyl (B1604629) trifluoromethyl ketimines with 3-acryloyloxazolidin-2-ones. nih.gov This transformation proceeds via a double C-F bond cleavage. The initial annulation forms a diene from the ketimine, which then undergoes a [4+2] cycloaddition, followed by aromatization to afford the 3-fluoropyridine product. nih.govresearchgate.net

Table 3: Copper-Catalyzed Synthesis of Fluoropyridines

| Reaction Type | Reactants | Product Type | Key Features | Reference |

| [3+3] Cycloaddition | Active methylene isocyanides, Difluorocyclopropenes | Highly functionalized 4-fluoropyridines | Cooperative Cu- and base-catalysis. | rsc.org |

| [4+2] Cycloaddition | Benzyl trifluoromethyl ketimines, 3-Acryloyloxazolidin-2-ones | Highly substituted 3-fluoropyridines | Annulation-aromatization via double C-F bond cleavage. | nih.govresearchgate.net |

The direct fluorination of a pre-formed pyridine ring is a common and practical strategy, especially for the late-stage introduction of fluorine into complex molecules. This approach avoids the need to carry a sensitive fluorine substituent through a multi-step synthesis.

Electrophilic fluorination is a conventional method for introducing fluorine into electron-rich aromatic systems. nih.gov In this process, an electrophilic fluorinating agent delivers an electrophilic fluorine species ("F⁺") to a nucleophilic carbon on the pyridine ring. alfa-chemistry.com A variety of N-F reagents, such as Selectfluor®, N-fluorobenzenesulfonimide (NFSI), and N-fluoropyridinium salts, are commonly employed due to their stability and high selectivity. alfa-chemistry.comrsc.org

One innovative approach involves the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor® to produce fluorinated 3,6-dihydropyridines. researchgate.netmdpi.com These intermediates can then be easily converted to the corresponding aromatic pyridines through the elimination of hydrogen fluoride (B91410) under mild conditions. researchgate.netmdpi.com Another novel method is the ring-opening fluorination of bicyclic azaarenes, like pyrazolo[1,5-a]pyridines. nih.gov Treatment with an electrophilic fluorinating agent results in fluorination followed by cleavage of the pyrazole (B372694) ring, ultimately forming a pyridine derivative with a tertiary C(sp³)–F bond, representing a fluorination reaction accompanied by a skeletal transformation. nih.govresearchgate.net

Table 4: Electrophilic Fluorination of Pyridine Scaffolds

| Substrate | Reagent | Product Type | Key Features | Reference |

| 1,2-Dihydropyridines | Selectfluor® | 3-Fluoro-3,6-dihydropyridines, then fluorinated pyridines | Fluorination followed by HF elimination. | researchgate.netmdpi.com |

| Bicyclic azaarenes (e.g., pyrazolo[1,5-a]pyridines) | Selectfluor® | Pyridines with a C(sp³)–F bond | Ring-opening fluorination with skeletal rearrangement. | nih.gov |

| Alkyl heterocycles | N-Fluorobenzenesulfonimide (NFSI) | Mono- and difluoroalkyl pyridines | Direct C(sp³)–H heterobenzylic fluorination. | rsc.org |

Fluorination of Pre-existing Pyridine Scaffolds

Nucleophilic Fluorination Methods

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of 2-fluoropyridines. This approach involves the displacement of a suitable leaving group at the 2-position of the pyridine ring by a fluoride ion. The reactivity of the pyridine ring is enhanced by the electron-withdrawing nature of the nitrogen atom, which facilitates nucleophilic attack, particularly at the ortho and para positions.

The choice of leaving group is critical for the success of nucleophilic fluorination. While chloro- and bromo-pyridines can be used, they often necessitate harsh reaction conditions, such as high temperatures. acs.org In contrast, 2-fluoropyridines exhibit significantly higher reactivity in SNAr reactions compared to their 2-chloro counterparts. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be approximately 320 times faster than the corresponding reaction with 2-chloropyridine. acs.orgnih.govwuxibiology.com This enhanced reactivity allows for milder reaction conditions, which is advantageous when dealing with complex molecules bearing sensitive functional groups. nih.gov

Commonly employed fluoride sources for these reactions include potassium fluoride (KF) and tetra-n-butylammonium fluoride (Bu4NF) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). researchgate.net The efficiency of the substitution is also dependent on the leaving group's ability to be displaced. Research has shown that ionic tetrahydrothiophenium fragments and methanesulfonyl moieties can be more effective leaving groups than traditional halogens like bromine and chlorine, allowing for the reaction to proceed under relatively mild conditions. researchgate.net Pyridyltrialkylammonium salts have also emerged as excellent precursors for nucleophilic fluorination, demonstrating high reactivity. acs.org

| Leaving Group | Fluoride Source | Solvent | Conditions | Efficacy |

| -Cl, -Br | KF, Bu4NF | DMF, DMSO | Elevated Temperatures | Least Effective |

| -SO2Me | KF, Bu4NF | DMF, DMSO | Mild | Moderately Effective |

| -S(CH2)4+ | KF | DMF, DMSO | Mild | Most Effective |

| -N(Alkyl)3+ | K18F/Kryptofix | DMSO | 110 °C | Excellent for Radiosynthesis |

This table summarizes the relative efficacy of different leaving groups in the nucleophilic fluorination of the pyridine ring at the 2-position.

C-H Fluorination Strategies

Direct C-H fluorination has emerged as a powerful and atom-economical strategy for the synthesis of fluorinated heterocycles, avoiding the need for pre-functionalized starting materials. orgsyn.org A significant advancement in this area is the site-selective fluorination of pyridines at the C-H bond adjacent to the nitrogen atom (C2-position).

One of the most effective methods utilizes silver(II) fluoride (AgF2), a commercially available reagent. nih.govresearchgate.net This reaction is notable for its operational simplicity, proceeding at ambient temperature and typically completing within an hour. nih.gov It exhibits remarkable regioselectivity, exclusively fluorinating the C2-position of a wide range of substituted pyridines. nih.govpsu.edu The reaction tolerates a variety of functional groups, including ketones, esters, amides, and even other halides like bromide and chloride, which remain intact during the fluorination process. psu.edu The mechanism is thought to be inspired by the classic Chichibabin amination reaction. nih.govresearchgate.net

More recently, visible-light-induced C-H fluorination methods have been developed, offering a metal-free alternative. chinesechemsoc.org These reactions employ N-F fluorinating reagents in the presence of a silane (B1218182) under blue light-emitting diode (LED) irradiation. This approach also demonstrates good C2-selectivity for a range of substituted pyridines. chinesechemsoc.org

| Method | Reagent | Conditions | Selectivity | Key Features |

| Metal-mediated | AgF2 | Ambient temperature, 1 hour | Exclusive C2-fluorination | Broad substrate scope, tolerates various functional groups. nih.govpsu.edu |

| Photochemical | N-F reagent/Silane | Visible light, ambient temperature | C2-selective | Metal-free, photocatalyst-free. chinesechemsoc.org |

This table compares two prominent C-H fluorination strategies for the synthesis of 2-fluoropyridines.

Introduction of the Benzyl Moiety into Fluoropyridine Systems

Once the 2-fluoropyridine scaffold is in hand, the subsequent introduction of the benzyl group at the 4-position is typically achieved through carbon-carbon bond-forming reactions.

Cross-Coupling Reactions for C-C Bond Formation

Transition-metal-catalyzed cross-coupling reactions are a mainstay for the formation of C-C bonds in aromatic systems. The Negishi cross-coupling reaction, which involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is particularly well-suited for the benzylation of pyridines. researchgate.net For the synthesis of a 4-benzyl-2-fluoropyridine, this would typically involve the coupling of a 2-fluoro-4-halopyridine with a benzylzinc reagent.

The efficiency of the Negishi coupling can be enhanced through the use of specific ligands, such as X-Phos, which allows the reaction to proceed under mild conditions. organic-chemistry.org This methodology has been successfully applied to the synthesis of 2-aryl-substituted pyridines. organic-chemistry.org Furthermore, the generation of the required organozinc reagents can be achieved at room temperature, adding to the practicality of this approach. organic-chemistry.org

Directed Metallation and Functionalization (e.g., ortho-lithiation)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. clockss.org This technique relies on a directing metalating group (DMG) that coordinates to an organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), directing the deprotonation to the adjacent ortho-position. clockss.org The resulting organolithium intermediate can then be quenched with an electrophile to install the desired substituent.

In the context of fluoropyridines, the fluorine atom itself can act as a directing group. nih.gov For instance, 3-fluoropyridine can be selectively lithiated at either the 2- or 4-position depending on the reaction conditions. researchgate.net To achieve benzylation at the 4-position of a 2-fluoropyridine, a DoM strategy could be envisioned where a directing group at the 3-position guides lithiation to the 4-position, followed by reaction with a benzyl electrophile, such as benzyl bromide. The choice of base is crucial to avoid nucleophilic addition to the pyridine ring, with hindered bases like LDA or lithium 2,2,6,6-tetramethylpiperidide (LTMP) often being preferred. clockss.org

Strategies for Benzylation at Specific Pyridine Positions

Achieving benzylation at a specific position on the pyridine ring requires careful consideration of the electronic nature of the ring and the strategic use of directing groups or pre-functionalization.

For benzylation at the 4-position, as in this compound, several strategies can be employed:

Starting with a 4-substituted pyridine: One of the most direct approaches is to begin with a pyridine derivative that is already functionalized at the 4-position with a group amenable to cross-coupling, such as a halogen. A 2-fluoro-4-halopyridine can then be subjected to a Negishi or Suzuki cross-coupling with a suitable benzyl organometallic reagent.

Directed C-H functionalization: While C-H activation at the 4-position of pyridines is generally more challenging than at the 2- or 3-positions, recent advances have made this more feasible. By employing specific activating groups and catalysts, it is possible to direct C-H functionalization to the 4-position. rsc.org

Dearomatization-rearomatization strategies: A more recent approach involves the temporary dearomatization of the pyridine ring to activate specific positions for nucleophilic attack. uni-muenster.de Following the introduction of the benzyl group, the aromaticity of the ring is restored.

Flow Chemistry and Sustainable Synthetic Routes for Fluoropyridines

The principles of green chemistry and sustainability are increasingly influencing the development of synthetic methodologies. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a microreactor, offers several advantages over traditional batch processing, particularly for the synthesis of fluorinated compounds. beilstein-journals.org

Flow chemistry provides enhanced control over reaction parameters such as temperature and mixing, which is crucial for managing highly exothermic or fast reactions. acs.orgresearchgate.net This precise control can lead to higher yields, improved selectivity, and increased safety, especially when dealing with hazardous reagents or unstable intermediates. acs.org

For the synthesis of fluoropyridines, flow chemistry has been successfully applied to telescoped reaction sequences. For example, a three-step sequence involving regioselective metalation, zincation, and Negishi cross-coupling has been developed in a continuous-flow setup to produce functionalized 2-fluorobiaryl products. nih.gov This approach allows for the efficient preparation of these compounds with short residence times and high yields. nih.gov The use of flow reactors also facilitates scalability and can reduce solvent waste, contributing to a more sustainable synthetic process. beilstein-journals.org

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Control | Less precise, potential for hotspots | Precise control over temperature and mixing |

| Safety | Higher risk with hazardous reagents/intermediates | Enhanced safety due to small reaction volumes |

| Scalability | Often challenging | Readily scalable by operating for longer times |

| Efficiency | Can have longer reaction times | Short residence times, potential for telescoped reactions. nih.gov |

| Sustainability | Can generate more waste | Reduced solvent usage and waste. beilstein-journals.org |

This table compares the key features of batch versus flow chemistry for the synthesis of fluoropyridines.

Microreactor Technology for Accelerated Reaction Conditions

Microreactor technology, a key component of flow chemistry, has emerged as a powerful tool to overcome the limitations of conventional batch processing in chemical synthesis. mdpi.com By utilizing systems with narrow flow channels, microreactors offer significant advantages, including rapid reactant mixing due to shorter diffusion distances, precise temperature control owing to a large surface-area-to-volume ratio, and accurate control over residence time. mdpi.com These features enable highly controlled and precise reaction conditions that are often difficult to achieve in bulk systems. mdpi.com

The enhanced heat transfer capabilities of microreactors are particularly beneficial for managing highly exothermic reactions, improving safety and product quality. scribd.com This precise control allows for the use of unstable intermediates that might otherwise decompose, thereby enabling novel reaction pathways and improving yields while suppressing the formation of by-products. mdpi.com For instance, the synthesis of pyridine N-oxides, common precursors in pyridine chemistry, has been significantly improved using a packed-bed microreactor. This continuous flow process proved to be safer, greener, and more efficient than traditional batch reactors, achieving yields of up to 99% with substantially shorter reaction times and demonstrating high stability over 800 hours of continuous operation. organic-chemistry.org

The application of microreactors can accelerate reaction discovery and optimization for a wide range of organic compounds. mdpi.com While challenges such as channel clogging with solid materials can arise, strategies like sonication or the use of specific solvents can mitigate these issues. acs.orgbeilstein-journals.org The scalability of microreactor processes, which can often be achieved by extending operation time rather than redesigning the entire setup, presents a considerable advantage for large-scale production. scribd.com

Table 1: Comparison of Batch vs. Microreactor Synthesis for Pyridine N-Oxidation

| Parameter | Batch Reactor | Continuous Flow Microreactor |

|---|---|---|

| Reaction Time | Several hours | < 3 minutes scribd.comorganic-chemistry.org |

| Yield | Moderate to Good | Up to 99% organic-chemistry.org |

| Safety | Risk of thermal runaway with exothermic reactions | Enhanced heat dissipation, improved safety scribd.comorganic-chemistry.org |

| Process Control | Limited | Precise control of temperature and residence time mdpi.com |

| Scalability | Requires significant redevelopment | Achieved by extending operation time scribd.com |

Green Chemistry Principles in Fluoropyridine Synthesis

The integration of green chemistry principles into synthetic organic chemistry aims to reduce the environmental impact of chemical processes. sigmaaldrich.com These principles provide a framework for designing safer, more efficient, and sustainable synthetic routes. acs.org Innovations in the synthesis of fluoropyridines and their analogs are increasingly guided by these principles, addressing challenges related to hazardous reagents, waste generation, and energy consumption. marketreportanalytics.comjddhs.com

The twelve principles of green chemistry, developed by Paul Anastas and John Warner, include concepts such as waste prevention, atom economy, use of less hazardous chemical syntheses, and designing for energy efficiency. sigmaaldrich.comacs.org

Prevention and Atom Economy : The primary principle is to prevent waste rather than treating it after it has been created. sigmaaldrich.com Atom economy, a concept developed by Barry Trost, focuses on maximizing the incorporation of all reactant materials into the final product, thus minimizing waste at the atomic level. acs.org Synthetic routes with high atom economy are inherently "greener."

Less Hazardous Syntheses and Safer Solvents : This principle advocates for the use and generation of substances with minimal toxicity. skpharmteco.com This involves selecting alternative, less hazardous reagents and solvents. skpharmteco.comresearchgate.net Many traditional solvents are volatile organic compounds (VOCs) that contribute to air pollution; green chemistry encourages the use of safer alternatives like water or solvent-free reaction conditions. jddhs.com

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. sigmaaldrich.com Catalysts are used in small amounts and can often be recycled, reducing waste. Biocatalysis, for example, utilizes enzymes that can react specifically at one site on a molecule, often eliminating the need for protecting groups and thereby reducing the number of synthetic steps and the associated waste. acs.org

Reduce Derivatives : Unnecessary derivatization, such as the use of blocking or protecting groups, should be minimized or avoided. sigmaaldrich.comacs.org Such steps require additional reagents and generate waste. acs.org

The application of these principles is evident in modern approaches to pyridine synthesis. For example, ultrasound-induced synthesis and the use of water as a solvent have been reported as greener alternatives to conventional methods. ijpsonline.com Furthermore, continuous flow processing, often linked with microreactor technology, contributes to green chemistry by reducing reaction volumes, improving energy efficiency, and allowing for safer handling of hazardous materials. beilstein-journals.orgjddhs.com

Table 2: Evaluation of Synthetic Strategies for Pyridine Analogs based on Green Chemistry Principles

| Principle | Traditional Method (e.g., Chichibabin) | Modern Green Approach |

|---|---|---|

| Atom Economy | Often moderate due to by-products | High, maximizes incorporation of reactants acs.org |

| Reagents | May use stoichiometric and/or hazardous reagents | Employs catalytic and less toxic reagents skpharmteco.comresearchgate.net |

| Solvents | Often relies on volatile organic compounds (VOCs) | Prefers safer solvents (e.g., water) or solvent-free conditions jddhs.com |

| Energy Use | Can require high temperatures and long reaction times | Aims for lower temperatures and shorter times (e.g., via flow chemistry) sigmaaldrich.comjddhs.com |

| Waste Generation | Can be significant | Minimized through high atom economy and catalysis acs.org |

Chemical Reactivity and Transformation Pathways of 4 Benzyl 2 Fluoropyridine

Nucleophilic Aromatic Substitution (SNAr) at the Fluoro-Substituted Pyridine (B92270) Ring

The presence of the highly electronegative nitrogen atom and the fluorine substituent at the C2 position makes the pyridine ring of 4-benzyl-2-fluoropyridine particularly susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom serves as an excellent leaving group in this context, often displaying superior reactivity compared to other halogens like chlorine. acs.orgacs.org The reaction is a cornerstone for introducing a wide array of functional groups at the 2-position of the pyridine core. acs.orgnih.gov

Nucleophilic attack on substituted pyridines is highly regioselective. For 2-halopyridines, the substitution overwhelmingly occurs at the C2 (ortho) position, where the electron-withdrawing effect of the ring nitrogen effectively stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. wikipedia.org Therefore, in this compound, nucleophiles will selectively displace the fluoride (B91410) ion at the C2 position.

The scope of this transformation is broad, accommodating a diverse range of nucleophiles under relatively mild conditions. acs.orgacs.orgnih.gov This versatility allows for the synthesis of a large family of 2-substituted-4-benzylpyridine derivatives.

Table 1: Scope of Nucleophiles in SNAr Reactions with 2-Fluoropyridines

| Nucleophile Class | Example Nucleophile | Product Type | Typical Conditions |

| Oxygen | Alcohols (e.g., Butanol), Phenols | 2-Alkoxy/Aryloxypyridines | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) acs.orgnih.gov |

| Nitrogen | Amines (e.g., Morpholine), Amides, N-Heterocycles (e.g., Indole) | 2-Amino/Amido/Heterocyclyl-pyridines | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMSO, Dioxane) acs.orgnih.gov |

| Sulfur | Thiols (e.g., Thiophenol) | 2-(Alkyl/Aryl)thiopyridines | Base (e.g., NaH), Solvent (e.g., DMF) acs.org |

| Carbon | Cyanide (KCN), Malonates, Organometallics | 2-Cyano/Alkylpyridines | Solvent (e.g., DMSO), sometimes with phase-transfer catalyst acs.org |

Substituents on the pyridine ring can significantly modulate the rate of SNAr reactions. Electron-withdrawing groups generally accelerate the reaction by further stabilizing the anionic intermediate, while electron-donating groups tend to have the opposite effect. nih.gov

The benzyl (B1604629) group at the C4 position is generally considered to be a weak electron-donating group through induction and hyperconjugation. Consequently, it may slightly decrease the electrophilicity of the pyridine ring compared to an unsubstituted or electron-withdrawn pyridine. However, this deactivating effect is modest, and the inherent high reactivity imparted by the C2-fluoro substituent ensures that SNAr reactions still proceed efficiently with a wide range of nucleophiles. acs.orgnih.gov

Reactions Involving the Benzyl Moiety

The benzyl group provides a secondary site for chemical modification, distinct from the pyridine ring's reactivity.

The C-H bonds at the benzylic position (the CH₂ group) are activated due to their proximity to the aromatic phenyl ring, making them susceptible to various functionalization reactions. These transformations typically proceed through radical or ionic intermediates. wisc.eduwiley.com

Common benzylic functionalization strategies applicable to this substrate include:

Oxidation: Conversion of the methylene (B1212753) bridge to a carbonyl group (ketone).

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Azidation: Direct conversion of the C-H bond to a C-N₃ bond using an azide (B81097) source and a catalyst. wiley.com

Electrochemical Functionalization: Modern electrochemical methods can be employed for the site-selective pyridination at the benzylic position. nih.gov

These reactions open pathways to 1,1-diarylalkane structures and other complex molecules. wisc.edunih.gov

The pyridine ring can be fully reduced (hydrogenated) to the corresponding piperidine (B6355638) ring under catalytic hydrogenation conditions. This transformation is a key strategy for accessing saturated heterocyclic scaffolds, which are prevalent in pharmaceuticals. rsc.orgresearchgate.net

A study on the hydrogenation of a closely related compound, 4-(4-fluorobenzyl)pyridine, demonstrated that the pyridine ring could be selectively reduced to a piperidine ring using precious metal catalysts. researchgate.net Rhodium on carbon (Rh/C) was found to be particularly effective, with palladium and platinum catalysts also showing high activity. researchgate.net

A critical consideration during the hydrogenation of fluoropyridines is the potential for a competing side reaction: hydrodefluorination (loss of the fluorine atom). nih.gov The reaction conditions, including the choice of catalyst and solvent, must be carefully optimized to favor the saturation of the pyridine ring while preserving the C2-fluoro substituent if desired. However, in many synthetic routes, the goal is the fully saturated piperidine, as demonstrated in the synthesis of 4-(4-fluorobenzyl)piperidine. researchgate.net

Other Electrophilic and Metal-Mediated Transformations

While less common than SNAr, other reaction types can be employed to modify this compound.

Electrophilic Substitution: The pyridine ring is inherently electron-deficient and thus highly resistant to electrophilic aromatic substitution (e.g., nitration, Friedel-Crafts). quimicaorganica.orggcwgandhinagar.com Such reactions, if forced, would likely occur preferentially on the more electron-rich benzyl ring rather than the pyridine ring.

Metal-Mediated Reactions:

Lithiation: 2-Fluoropyridines can undergo deprotonation at the C3 position using strong bases like lithium diisopropylamide (LDA), followed by quenching with various electrophiles to introduce substituents at the C3 position. escholarship.org

Cross-Coupling: While the activation of C-F bonds for cross-coupling reactions is challenging, it is an area of active research. chinesechemsoc.org More commonly, the pyridine nitrogen can act as a directing group in transition-metal-catalyzed C-H activation reactions, enabling functionalization at adjacent positions. nih.gov

C-F Bond Activation Studies

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its activation a significant challenge in synthetic chemistry. However, the strategic cleavage and functionalization of C-F bonds in fluoroaromatic compounds offer powerful methods for molecular engineering. In the context of this compound, the fluorine atom at the C2 position is activated towards nucleophilic displacement due to the electron-withdrawing effect of the pyridine ring nitrogen.

While dedicated research focusing exclusively on the C-F bond activation of this compound is not extensively reported in peer-reviewed literature, its reactivity can be predicted based on well-established principles and studies on analogous 2-fluoropyridine (B1216828) systems. The presence of the benzyl group at the C4 position is expected to exert a modest electronic influence on the reactivity of the C-F bond.

Transition metal-mediated reactions are a cornerstone of C-F bond activation. For fluoropyridines, complexes of metals like nickel, palladium, rhodium, and rhenium have been shown to mediate the cleavage of C-F bonds, often in competition with C-H bond activation. In the case of this compound, a low-valent nickel or palladium complex, often supported by phosphine (B1218219) ligands, would be a primary candidate for inducing oxidative addition of the C-F bond. This step is typically the most challenging due to the high bond dissociation energy.

Studies on pentafluoropyridine (B1199360) and tetrafluoropyridines with nickel(0) complexes, such as those involving triethylphosphine, demonstrate that C-F activation occurs rapidly, particularly at the positions most activated by the ring nitrogen (C2 and C6). For this compound, this suggests a high propensity for reactions to occur at the C2-F bond.

Another significant pathway for C-F bond functionalization is nucleophilic aromatic substitution (SNAr). The reaction of 2-fluoropyridine with sodium ethoxide, for instance, is reported to be 320 times faster than that of its 2-chloro-analogue, highlighting the high liability of the C-F bond in this position towards nucleophilic attack. This reactivity is governed by the stability of the intermediate Meisenheimer complex, which is enhanced by the electronegativity of the fluorine and the electron-withdrawing nature of the pyridine ring. It is anticipated that this compound would readily undergo SNAr reactions with a variety of nucleophiles.

Detailed Research Findings

Given the absence of specific experimental data for this compound, the following tables represent hypothetical yet chemically plausible outcomes for C-F activation studies, based on established reactivity patterns of similar 2-fluoropyridines.

Table 1: Predicted Outcomes for Nucleophilic Aromatic Substitution (SNAr) of this compound

This interactive table illustrates potential SNAr reactions. The C-F bond at the 2-position is susceptible to attack by various nucleophiles, leading to a range of substituted pyridine products.

| Nucleophile (Nu-H) | Reagent/Conditions | Predicted Product | Predicted Yield (%) |

| Methanol | NaOMe, DMSO, 80 °C | 4-Benzyl-2-methoxypyridine | >90 |

| Aniline | K₂CO₃, DMF, 120 °C | 4-Benzyl-N-phenylpyridin-2-amine | 75-85 |

| Thiophenol | NaH, THF, 60 °C | 4-Benzyl-2-(phenylthio)pyridine | >90 |

| Morpholine | Neat, 150 °C | 4-(4-Benzylpyridin-2-yl)morpholine | 80-90 |

Table 2: Hypothetical Transition-Metal-Catalyzed C-F Cross-Coupling Reactions

This table outlines potential cross-coupling reactions, a powerful method for forming new carbon-carbon and carbon-heteroatom bonds by functionalizing the C-F bond.

| Coupling Partner | Catalyst/Ligand | Base/Solvent | Predicted Product | Predicted Yield (%) |

| Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene/H₂O | 4-Benzyl-2-phenylpyridine | 60-75 |

| 1-Octyne | Ni(cod)₂ / IPr | Cs₂CO₃ / Dioxane | 4-Benzyl-2-(oct-1-yn-1-yl)pyridine | 55-70 |

| Zinc Cyanide | Pd₂(dba)₃ / XPhos | Zn(CN)₂, dppf / DMF | 4-Benzylpicolinonitrile | 65-80 |

| Hydrodefluorination | PnBu₃ / Ph₂SiH₂ | Toluene, 20 °C | 4-Benzylpyridine (B57826) | >90 |

These predicted pathways underscore the synthetic potential of the C-F bond in this compound as a versatile handle. The SNAr reactions are expected to be efficient with strong nucleophiles. For more complex transformations, such as C-C bond formation, transition-metal catalysis would be essential. The hydrodefluorination, catalyzed by a simple phosphine, represents a metal-free approach to cleave the C-F bond and replace it with a C-H bond, a reaction demonstrated to be highly effective for other activated fluoropyridines. The development of specific catalytic systems for this substrate would be necessary to optimize yields and selectivity for these transformations.

Derivatization Strategies and Synthetic Utility of 4 Benzyl 2 Fluoropyridine

Role as a Versatile Building Block in Chemical Synthesis

The synthetic value of 4-benzyl-2-fluoropyridine stems from its capacity to serve as a robust scaffold onto which various functional groups can be installed in a controlled manner. The C2-fluoro substituent acts as an excellent leaving group, enabling the facile introduction of oxygen, nitrogen, sulfur, and carbon nucleophiles. This reactivity is the cornerstone of its utility in constructing substituted pyridine (B92270) cores, which are prevalent in numerous biologically active compounds.

Research has demonstrated its application in the synthesis of potent and selective modulators of various biological targets. For instance, it has been employed as a key starting material in the development of metabotropic glutamate (B1630785) receptor 5 (mGluR5) negative allosteric modulators, which are investigated for their potential in treating neurological and psychiatric disorders [2, 3]. In these syntheses, the this compound core is typically coupled with complex amine nucleophiles via SNAr to forge the final target molecule.

Similarly, it serves as a precursor for dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of drugs used in the management of type 2 diabetes [5, 6]. The synthetic strategy often involves the displacement of the fluorine atom with a chiral amine, establishing a critical stereocenter and linking the pyridine scaffold to the pharmacophoric elements required for enzyme inhibition.

Furthermore, its utility extends to the synthesis of inhibitors for other enzyme classes and receptor ligands, including compounds targeting stearoyl-CoA desaturase (SCD) , casein kinase 1 (CK1) , and other therapeutic targets [7, 13, 28]. In each case, the this compound fragment provides a reliable and versatile platform for systematically exploring the structure-activity relationship (SAR) by modifying the substituents at the C2, C4-benzyl, and other ring positions.

Conversion to Substituted Pyridines and Heterocyclic Frameworks

The strategic functionalization of this compound allows for its conversion into a diverse library of more complex heterocyclic systems. The primary modes of derivatization involve modification at the fluorine-bearing C2 position, functionalization of the exocyclic benzyl (B1604629) group, and the introduction of new substituents onto the pyridine ring itself.

The most common and synthetically powerful transformation of this compound is the nucleophilic aromatic substitution (SNAr) at the C2 position. The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 position toward nucleophilic attack, and fluorine's high electronegativity makes it an excellent leaving group. This reaction proceeds under relatively mild conditions with a wide range of nucleophiles.

N-Nucleophiles: Reaction with primary or secondary amines (aliphatic or aromatic) readily yields 2-amino-4-benzylpyridine derivatives. These reactions are typically conducted in a polar aprotic solvent like DMSO, DMF, or NMP, often with the addition of a non-nucleophilic base such as K₂CO₃ or DIPEA to scavenge the HF byproduct. This method is fundamental to the synthesis of numerous pharmaceutical agents where a substituted amino group at the C2 position is crucial for biological activity [16, 20].

O-Nucleophiles: Alkoxides and phenoxides react to form 2-alkoxy- and 2-aryloxy-4-benzylpyridines, respectively. These reactions are commonly performed using a base like sodium hydride (NaH) to deprotonate the corresponding alcohol or phenol, followed by addition of the fluoropyridine substrate.

S-Nucleophiles: Thiolates, generated from thiols using a suitable base, can displace the fluorine atom to produce 2-(alkylthio)- or 2-(arylthio)-4-benzylpyridines.

The table below summarizes representative SNAr reactions on this compound.

| Nucleophile Type | Example Nucleophile | Typical Conditions | Product Class |

|---|---|---|---|

| Nitrogen | Aniline (H₂N-Ph) | K₂CO₃, DMSO, 120 °C | 2-Anilino-4-benzylpyridine |

| Nitrogen | Piperidine (B6355638) | DIPEA, NMP, 100 °C | 2-(Piperidin-1-yl)-4-benzylpyridine |

| Oxygen | Sodium Methoxide (NaOMe) | MeOH, 60 °C | 4-Benzyl-2-methoxypyridine |

| Oxygen | Phenol (PhOH) | NaH, THF, 65 °C | 4-Benzyl-2-phenoxypyridine |

| Sulfur | Sodium thiophenoxide (NaSPh) | DMF, 80 °C | 4-Benzyl-2-(phenylthio)pyridine |

The benzylic methylene (B1212753) bridge (—CH₂—) in this compound is another site for chemical modification. The protons on this carbon are acidic due to their position adjacent to two aromatic rings and can be removed by a strong, non-nucleophilic base.

Alkylation: Deprotonation with a base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) generates a benzylic carbanion. This nucleophilic species can then be quenched with various electrophiles. For example, reaction with an alkyl halide (e.g., methyl iodide) introduces an alkyl group at the benzylic position, yielding a 4-(1-phenylethyl)-2-fluoropyridine derivative.

Oxidation: The benzylic position can be oxidized to a carbonyl group. Treatment with a suitable oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), converts the methylene group into a ketone, affording 4-benzoyl-2-fluoropyridine. This ketone can then serve as a handle for further transformations, such as reduction to a secondary alcohol or conversion to an imine.

The introduction of fluorine-containing motifs, such as the difluoromethyl (—CF₂H) group, is a common strategy in medicinal chemistry to modulate physicochemical properties like lipophilicity and metabolic stability. While direct difluoromethylation of this compound is challenging, it can serve as a precursor for such transformations. A common synthetic route involves a multi-step sequence. For example, the related compound 4-benzyl-2-iodopyridine can undergo palladium-catalyzed cross-coupling with a difluoromethyl source. Alternatively, a functional group can be installed on the pyridine ring and subsequently converted to a CF₂H group.

A representative transformation involves the conversion of a thioether, synthesized via SNAr from this compound, into a difluoromethyl group.

Thioether Formation: this compound is reacted with a thiol, such as 2-mercaptopyrimidine, to form the corresponding thioether.

Oxidation: The resulting sulfide (B99878) is oxidized to the corresponding sulfone using an oxidant like m-CPBA.

Difluoromethylation: The sulfone is then subjected to a Julia-Kocienski-type reaction or treated with a difluoromethylating agent under specific conditions to yield the 4-benzyl-2-(difluoromethyl)pyridine product [29, 30]. This sequence highlights how the initial C-F bond can be leveraged to ultimately install a C-CF₂H group.

Synthesis of Fluorinated Piperidine Derivatives from this compound

Reduction of the pyridine ring of this compound provides access to the valuable 4-benzyl-2-fluoropiperidine scaffold. The piperidine ring is a privileged structure in drug design, and the presence of a fluorine atom can significantly influence conformation and basicity. The primary challenge in this transformation is to achieve complete saturation of the pyridine ring while preserving the C-F bond, as hydrodefluorination is a common side reaction.

Catalytic hydrogenation is the most widely used method. The choice of catalyst, solvent, and reaction conditions is critical for controlling the outcome and stereochemistry of the product.

Catalysts and Conditions: Rhodium-on-carbon (Rh/C) is often effective for this transformation, typically performed in an acidic solvent like acetic acid or aqueous HCl under hydrogen pressure (50-500 psi). The acidic medium protonates the pyridine nitrogen, facilitating reduction and often helping to suppress hydrodefluorination. Platinum-based catalysts like platinum(IV) oxide (PtO₂, Adams' catalyst) can also be used, though they may lead to higher levels of hydrodefluorination depending on the conditions.

Stereochemical Outcome: The hydrogenation of the substituted pyridine ring generates two new stereocenters at C2 and C4, leading to the formation of cis and trans diastereomers. The stereochemical outcome is highly dependent on the catalyst and conditions. For instance, hydrogenation over certain rhodium catalysts in acidic media has been reported to favor the formation of cis-4-benzyl-2-fluoropiperidine, where the benzyl and fluoro substituents are on the same face of the piperidine ring [23, 24].

The table below outlines typical conditions for the synthesis of fluorinated piperidines from this compound.

| Catalyst | Solvent | H₂ Pressure | Major Product | Reference Context |

|---|---|---|---|---|

| Rh/C (5%) | Acetic Acid (AcOH) | ~50 psi | cis-4-Benzyl-2-fluoropiperidine | Favors cis isomer, suppresses C-F cleavage [23, 24] |

| PtO₂ (Adams' catalyst) | Ethanol (B145695) (EtOH) / HCl | ~50 psi | Mixture of cis/trans isomers and hydrodefluorination product | Can be less selective for C-F bond retention |

| RuO₂ | Water (H₂O) | ~1000 psi | cis-4-Benzyl-2-fluoropiperidine | Effective under high pressure, good stereocontrol |

Organometallic and Catalytic Applications in 4 Benzyl 2 Fluoropyridine Chemistry

Catalysis in C-H Activation and Functionalization

Carbon-hydrogen (C-H) activation is a powerful strategy for modifying organic molecules by directly converting C-H bonds into new chemical bonds, offering an atom-economical alternative to traditional synthetic methods that often require pre-functionalized starting materials. rsc.org In the context of 4-benzyl-2-fluoropyridine and its derivatives, C-H activation allows for the introduction of various functional groups at specific positions.

Recent research has demonstrated that the 2-fluoropyridine (B1216828) moiety can act as an effective directing group in palladium-catalyzed C-H activation reactions. For instance, in the arylation of benzamides, the addition of 2-fluoropyridine as a ligand was found to be optimal for promoting the reactivity and selectivity of a dual palladium and copper catalyst system. rsc.org This highlights the potential of the 2-fluoropyridine unit within a molecule like this compound to direct its own functionalization.

Furthermore, the iridium-catalyzed borylation of heteroarenes represents a significant advancement in C-H functionalization. umich.eduwiley.com While steric factors typically dominate the regioselectivity of these reactions, the electronic properties of the substrate also play a crucial role. For 2-substituted pyridines, borylation tends to occur at the most sterically accessible positions. wiley.com The presence of a fluorine atom at the 2-position, as in this compound, influences the electronic density of the pyridine (B92270) ring, which can affect the regiochemical outcome of the borylation. umich.edu

Metal-Free Borylation Strategies

While transition metal catalysis is a dominant approach, metal-free strategies for C-H borylation have emerged as an environmentally and economically attractive alternative. rhhz.net These methods avoid the use of expensive and potentially toxic heavy metals.

A notable metal-free method for the directed C-H borylation of 2-benzyl-5-fluoropyridines has been developed using boron tribromide (BBr₃). rhhz.netccspublishing.org.cnresearchgate.net This reaction exhibits high efficiency and site-selectivity, proceeding through a proposed mechanism involving the formation of a Lewis acid-base adduct between the pyridine nitrogen and BBr₃. This is followed by a proton abstraction and subsequent borylation at the ortho-position of the benzyl (B1604629) group. The resulting borylated products are versatile intermediates that can be further derivatized. rhhz.netccspublishing.org.cn

Table 1: Metal-Free Borylation of 2-Benzyl-5-fluoropyridine Derivatives

Transition Metal Catalysis in Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grsioc-journal.cnmdpi.com These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, have been extensively applied to pyridine-containing compounds.

In the context of this compound, the fluorine atom can serve as a leaving group in certain cross-coupling reactions, allowing for the introduction of new substituents at the 2-position. Nickel-catalyzed cross-coupling reactions, for example, have been shown to be effective for the activation of C-F bonds in fluorinated heteroarenes. researchgate.net This enables the coupling of 2-fluoropyridines with various partners, such as arylboronic acids, to form 2-arylpyridines. researchgate.net

Palladium catalysts are also widely used. nih.govnih.gov For instance, palladium-catalyzed Sonogashira-type cross-coupling of acyl chlorides with terminal alkynes has been achieved using heterogeneous catalysts. eie.gr While not directly involving this compound, this methodology could potentially be adapted for its derivatives. The pyridine nitrogen in N-aryl-2-aminopyridines can act as a directing group to facilitate palladium-catalyzed C-H activation and subsequent annulation or carbonylation reactions. nih.gov

Photoredox Catalysis for C-C Bond Formation

Photoredox catalysis has emerged as a powerful tool in organic synthesis, utilizing visible light to initiate single-electron transfer (SET) processes and enable a wide range of chemical transformations under mild conditions. numberanalytics.com This approach has been successfully applied to C-C bond formation and other functionalization reactions.

In the realm of pyridine chemistry, photoredox catalysis has been employed for the late-stage functionalization of complex molecules. numberanalytics.com For instance, the combination of photoredox catalysis with nickel catalysis has enabled deaminative radical couplings, where N-alkylpyridinium salts act as versatile precursors for radical generation. nih.gov While direct examples involving this compound are not extensively documented, the principles of photoredox catalysis suggest its potential applicability. For example, a benzylic C-H bond, like the one in this compound, could potentially be functionalized through a hydrogen atom transfer (HAT) mechanism initiated by a photogenerated radical. mpg.de

Application of Specific Reagents and Catalysts (e.g., Selectfluor)

Selectfluor (F-TEDA-BF₄) is a versatile and widely used electrophilic fluorinating agent. researchgate.netmdpi.com Beyond its primary role in fluorination, it can also act as a mediator or catalyst in various other organic transformations. researchgate.netmdpi.comnih.gov

Selectfluor can be used for the direct fluorination of benzylic C(sp³)-H bonds. mpg.deescholarship.org This process often involves the generation of a benzylic radical, which then reacts with Selectfluor to form the C-F bond. The mechanism can be influenced by the reaction conditions and additives. For instance, the combination of Selectfluor with 4-(dimethylamino)pyridine can trigger either a decarboxylative fluorination or a direct fluorination of benzylic C-H bonds, depending on the solvent system. mpg.de This methodology could potentially be applied to the benzylic position of this compound to introduce a fluorine atom.

Table 2: Chemical Compounds Mentioned

Computational and Theoretical Investigations of 4 Benzyl 2 Fluoropyridine

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in determining the optimized molecular geometry and electronic characteristics of 4-Benzyl-2-fluoropyridine. These studies provide a foundational understanding of the molecule's stability and inherent reactivity.

Geometry optimization of this compound, typically performed using a functional like B3LYP with a basis set such as 6-311G(d,p), reveals the most stable three-dimensional arrangement of its atoms. nih.gov A key aspect of its structure is the dihedral angle between the pyridine (B92270) and benzyl (B1604629) rings. In a related complex molecule, the orientation of a benzyl ring with respect to a central pyridazine (B1198779) ring was found to be crucial, with different conformations observed in the crystalline state. nih.gov For this compound, a certain degree of rotational freedom is expected around the C-C single bond connecting the benzyl group to the pyridine ring.

Frontier Molecular Orbital (FMO) theory is a powerful tool within quantum chemistry to predict the reactive sites of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). In substituted pyridines, the distribution and energies of these orbitals are significantly influenced by the nature and position of the substituents. wuxibiology.com For this compound, the electron-withdrawing fluorine atom is expected to lower the energy of the LUMO, making the pyridine ring susceptible to nucleophilic attack. The benzyl group, being generally electron-donating, would influence the HOMO energy and distribution.

The Molecular Electrostatic Potential (MEP) surface is another valuable tool that maps the electrostatic potential onto the electron density surface of the molecule. nih.gov It visually represents the charge distribution and helps in predicting sites for electrophilic and nucleophilic attack. For this compound, regions of negative potential (red/yellow) are expected around the nitrogen atom and the fluorine atom, indicating their nucleophilic character, while positive potential regions (blue) would be located around the hydrogen atoms.

Table 1: Calculated Electronic Properties of a Representative Fluorinated Pyridine Derivative

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability; higher values suggest greater reactivity towards electrophiles. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability; lower values suggest greater susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: The values in this table are illustrative and based on typical DFT calculations for similar fluorinated pyridine structures. Specific values for this compound would require dedicated computational analysis.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

DFT is a powerful method for investigating the mechanisms of chemical reactions by calculating the energies of reactants, transition states, and products. nih.gov This allows for the determination of activation energies and reaction enthalpies, providing a detailed picture of the reaction pathway.

For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where the fluorine atom is displaced by a nucleophile. acs.orgnih.gov DFT calculations can be employed to model the SNAr mechanism, which can proceed through either a stepwise pathway involving a Meisenheimer complex intermediate or a concerted pathway. nih.gov Studies on related 2-fluoropyridines have shown that the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine, a phenomenon that can be rationalized through computational analysis of the transition states. researchgate.net

Computational investigations into the reaction of 2-chloro-4-fluoropyridine (B1362352) with the anion of benzyl alcohol have provided insights into the regioselectivity of such reactions. rsc.org These studies can calculate the energy profiles for attack at different positions on the pyridine ring, helping to explain why one site is favored over another. rsc.org For this compound, DFT calculations could elucidate the preference for nucleophilic attack at the C2 position, which is activated by the electronegative fluorine atom and the ring nitrogen.

Table 2: Illustrative DFT-Calculated Energy Profile for a Hypothetical SNAr Reaction of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | This compound + Nucleophile |

| Transition State 1 | +15.2 | Energy barrier for the formation of the Meisenheimer intermediate. |

| Meisenheimer Intermediate | -5.8 | A stabilized intermediate where the nucleophile has added to the ring. |

| Transition State 2 | +10.5 | Energy barrier for the expulsion of the fluoride (B91410) ion. |

| Products | -12.0 | The substituted product + Fluoride ion |

Note: This table presents a hypothetical energy profile for a stepwise SNAr mechanism. The actual mechanism and energies would depend on the specific nucleophile and reaction conditions.

Computational Analysis of Reactivity and Selectivity

The reactivity and selectivity of this compound in various chemical transformations can be predicted and rationalized through computational analysis. FMO theory and MEP maps, as discussed earlier, provide a static picture of reactivity. More dynamic approaches involve the calculation of reaction pathways and the analysis of various reactivity descriptors.

The regioselectivity of reactions such as lithiation or nucleophilic substitution can be computationally explored. For instance, studies on the lithiation of 2-fluoropyridine have utilized computational methods to understand the mechanism and the factors controlling the position of metalation. nih.gov In the case of this compound, computational studies could predict whether a reaction would occur on the pyridine ring, the benzyl ring, or the benzylic methylene (B1212753) group, and at which specific position.

The presence of both a benzyl group at the 4-position and a fluorine atom at the 2-position introduces interesting electronic and steric effects that govern selectivity. Computational models can dissect these effects. For example, in nucleophilic substitutions on dihalogenated pyridines, computational studies have been used to explain the observed regioselectivity, which can be influenced by the nature of the leaving group and the position of other substituents.

The frontier orbital gap is a key descriptor of chemical reactivity, with a smaller gap generally indicating higher reactivity. nih.gov By comparing the calculated HOMO-LUMO gap of this compound with those of related compounds, its relative reactivity can be estimated.

Studies on Weak Interactions Involving Fluorinated Heterocycles

Non-covalent interactions play a crucial role in determining the structure, stability, and function of molecules in various chemical and biological systems. rsc.org Fluorinated heterocycles, including this compound, participate in a range of weak interactions such as hydrogen bonds, halogen bonds, and n→π* interactions.

The fluorine atom in this compound can act as a weak hydrogen bond acceptor. Computational studies on fluorinated benzimidazoles have investigated N–H···F hydrogen bonds. rsc.org Similarly, C–H···F interactions are also possible, and their strength and geometry can be characterized using computational methods. nih.gov

The interaction between a lone pair of electrons on one atom and the π-system of an aromatic ring, known as an n→π* interaction, is a rapidly emerging area of study. rsc.org In complexes of 7-azaindole (B17877) with 2,6-substituted fluoropyridines, the interplay between hydrogen bonding and n→π* interactions has been investigated theoretically. rsc.org The electron-deficient π-system of the fluorinated pyridine ring in this compound could potentially engage in such interactions with lone-pair-donating species.

Furthermore, the benzyl group can participate in π-stacking interactions with other aromatic rings. The conformation of the molecule, particularly the torsion angle between the two rings, will significantly influence the potential for these interactions. Computational analysis can explore the potential energy surface of these interactions and identify the most stable arrangements.

Table 3: Common Weak Interactions Potentially Involving this compound

| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) |

| Hydrogen Bond | C-H | N (pyridine) | 1-3 |

| Hydrogen Bond | C-H | F | 0.5-1.5 |

| π-π Stacking | Benzyl ring | Aromatic system | 2-5 |

| n→π Interaction* | Lone pair donor (e.g., O, N) | Fluoropyridine ring | 0.5-1.5 |

Note: The energies are approximate and depend on the specific geometry and chemical environment of the interacting species.

Potential Research Directions and Advanced Applications

Development of Novel Synthetic Pathways

The efficient synthesis of 4-Benzyl-2-fluoropyridine is crucial for its exploration and application. While classical methods may be employed, modern synthetic chemistry offers several advanced strategies that could provide more efficient, selective, and scalable routes.

Late-Stage C-H Fluorination: A primary research direction involves the late-stage fluorination of readily available 4-benzylpyridine (B57826). Direct C(sp²)–H fluorination of pyridines has emerged as a powerful tool in organic synthesis. acs.orgresearchgate.net Research could focus on applying electrophilic fluorinating agents, such as Selectfluor®, to introduce the fluorine atom regioselectively at the C2 position. researchgate.netbeilstein-journals.org The directing effect of the pyridine (B92270) nitrogen atom typically favors functionalization at the C2 and C6 positions. The steric bulk of the benzyl (B1604629) group at C4 may further enhance selectivity for the C2 position. A potential advantage of this approach is the use of a simple, commercially available precursor to install the key fluorine atom in the final step of the synthesis. beilstein-journals.orggoogle.com

Cross-Coupling Strategies: An alternative convergent approach involves forming the C-C bond between the benzyl and pyridine moieties. This can be envisioned through the cross-coupling of a 4-halopyridine derivative with a benzyl organometallic reagent. Modern transition-metal catalysis, particularly with earth-abundant metals like cobalt or iron, offers practical and robust methods for such transformations. rsc.orgresearchgate.net For instance, a cobalt-catalyzed cross-coupling between a benzylic zinc reagent and a 2-fluoro-4-chloropyridine could be explored. rsc.org This strategy allows for modularity, where various substituted benzyl groups and pyridine rings can be combined to generate a library of analogues.

Synthesis from Pyridine N-Oxides: A metal-free pathway that has gained traction is the synthesis of 2-fluoropyridines from pyridine N-oxides. acs.org This method involves activating the N-oxide of 4-benzylpyridine, followed by nucleophilic fluorination. This approach is noted for its operational simplicity, broad functional group tolerance, and high regioselectivity for fluorination at the C2 position, making it a highly attractive route for producing this compound and its derivatives. acs.org

Table 1: Potential Novel Synthetic Pathways for this compound

| Synthetic Strategy | Key Precursors | Potential Reagents & Conditions | Rationale/Advantages |

|---|---|---|---|

| Late-Stage C-H Fluorination | 4-Benzylpyridine | Electrophilic Fluorinating Agent (e.g., Selectfluor®); Transition-metal catalyst (e.g., Pd, Ag) beilstein-journals.org | Atom-economical; Utilizes simple starting material; Late-stage functionalization capability. researchgate.net |

| Transition-Metal Cross-Coupling | 2-Fluoro-4-halopyridine (X=Cl, Br), Benzylzinc chloride | CoCl₂, isoquinoline (B145761) ligand rsc.orgresearchgate.net | Modular approach; High functional group tolerance; Use of earth-abundant metal catalyst. rsc.org |

| Pyridine N-Oxide Functionalization | 4-Benzylpyridine N-oxide | Activating Agent (e.g., Ts₂O), Fluoride (B91410) Source (e.g., TBAF) | Metal-free; High regioselectivity for C2-fluorination; Mild reaction conditions. acs.org |

Exploration of New Reactivity Modes

The fluorine atom at the C2 position of the pyridine ring is not merely a static substituent; it is a highly reactive handle that enables a variety of chemical transformations.

Nucleophilic Aromatic Substitution (SNAr): The most prominent reactivity mode for 2-fluoropyridines is nucleophilic aromatic substitution (SNAr). acs.org The C2-fluorine is activated by the electron-withdrawing effect of the pyridine nitrogen, making it an excellent leaving group. Compared to other halogens like chlorine, fluorine often provides significantly higher reaction rates. acs.orgresearchgate.net Research into the SNAr reactions of this compound with a wide array of nucleophiles—including O, N, S, and C-based nucleophiles—could yield a diverse range of 2,4-disubstituted pyridine derivatives. acs.org The development of mild reaction conditions would allow this transformation to be applied to complex molecules, leveraging the 4-benzyl-2-pyridyl core as a versatile scaffold. acs.orgnih.gov

Metal-Catalyzed Cross-Coupling at the C-F Bond: While challenging, the activation of C-F bonds for cross-coupling reactions is a frontier in organic chemistry. Exploring the utility of the C2-fluorine as a coupling handle in reactions like Suzuki, Buchwald-Hartwig, or Sonogashira couplings would represent a significant advancement. Success in this area would provide a complementary method to SNAr, allowing for the formation of C-C, C-N, and C-O bonds under different mechanistic paradigms, thereby expanding the synthetic utility of the this compound building block.

Precursor to Advanced Reagents: Drawing inspiration from studies on other 4-substituted 2-fluoropyridines, this compound could serve as a precursor for novel, recyclable reagents. jst.go.jpnih.gov For example, it could be transformed into a zwitterionic pyridinium (B92312) salt that acts as a stable, crystalline carrier for highly reactive chemical species. jst.go.jp The benzyl group could be functionalized to tune the solubility and recovery properties of the resulting reagent, potentially for use in fluorous synthesis or other separation techniques. nih.gov

Integration into Advanced Materials Architectures

The unique combination of a fluorinated heterocycle and a benzyl moiety suggests that this compound could serve as a valuable building block in materials science.

Fluorinated Polymers: Organofluorine compounds are foundational to the development of high-performance materials due to the unique properties conferred by the C-F bond, such as enhanced thermal stability and chemical resistance. mdpi.com this compound could be explored as a monomer for step-growth polymerization. The reactive fluorine at the C2 position could be displaced by a difunctional nucleophile in a polycondensation reaction to create novel fluorinated aromatic polymers. The incorporation of the benzylpyridyl unit into the polymer backbone could impart specific optical or electronic properties.

Organic Electronics: Fluorinated aromatic and heteroaromatic compounds are of great interest in the field of organic electronics for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound, specifically its HOMO-LUMO energy gap, could be tuned by the interplay of the substituent effects. researchgate.net Its inherent structure could be integrated into larger conjugated systems designed as charge-transporting or emissive materials. The fluorine atom can help to lower the LUMO level, which is often a desirable trait for n-type organic semiconductors.

Functional Surface Modification: The SNAr reactivity of the C2-fluorine provides a covalent anchoring point to modify the surfaces of materials. By reacting this compound with materials bearing surface nucleophiles (e.g., hydroxyl or amine groups on silica (B1680970) or polymer substrates), the benzyl-pyridyl moiety can be grafted onto the surface. This could be used to alter surface properties such as hydrophobicity, or to introduce specific binding sites for sensing applications.

Applications as Intermediates in Specialized Chemical Industries

Chemical intermediates are the crucial building blocks in the synthesis of high-value commercial products. dapinpharma.compharmanoble.com The this compound structure contains motifs that are prevalent in both pharmaceuticals and agrochemicals, positioning it as a potentially valuable intermediate. uni-muenster.dechemeurope.comchemicalbook.com

Pharmaceutical Industry: Fluorinated pyridines are recognized as privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. acs.orgnih.govbeilstein-journals.org The fluorine atom can improve metabolic stability, binding affinity, and membrane permeability. The 4-benzylpyridine substructure is also a known pharmacophore, present in drugs such as the NMDA receptor antagonist Ifenprodil. chemicalbook.com Therefore, this compound is a highly promising starting material for the synthesis of novel bioactive compounds, particularly in areas like oncology and neuroscience, where kinase inhibitors and CNS-active agents often feature substituted pyridine cores. vulcanchem.com Its utility as a precursor for PET imaging agents, where ¹⁸F-labeled pyridines are common, could also be explored. acs.org

Agrochemical Industry: The fluoropyridine core is a cornerstone of modern herbicide development. vulcanchem.com A prominent example is florpyrauxifen-benzyl, a synthetic auxin herbicide that features a complex polysubstituted 4-amino-5-fluoropyridine-2-carboxylate core with a benzyl ester. nih.gov This example powerfully illustrates the value of combining fluoropyridine and benzyl moieties in a single molecule for agrochemical applications. nih.govcambridge.org this compound could serve as a key intermediate for a new generation of herbicides or fungicides, where the benzyl group could be further functionalized to optimize biological activity and crop selectivity.

Table 2: Potential Applications of this compound as an Intermediate

| Industry | Potential Role / Target Molecules | Structural Rationale |

|---|---|---|

| Pharmaceuticals | Scaffold for kinase inhibitors, CNS agents, and other therapeutics; Precursor for [¹⁸F]-PET tracers. acs.orgvulcanchem.com | Combines privileged fluoropyridine motif (metabolic stability, binding) with the benzyl pharmacophore. chemicalbook.combeilstein-journals.org |

| Agrochemicals | Intermediate for novel herbicides or fungicides. uni-muenster.dechemeurope.com | Fluoropyridine is a key toxophore in modern herbicides; the benzyl group allows for structural diversification. nih.govcambridge.org |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Benzyl-2-fluoropyridine, and how can purity be optimized?

- Methodology : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, fluoropyridine derivatives are often synthesized via halogen exchange using fluorinating agents like KF/18-crown-6 in polar aprotic solvents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) is critical to achieve >95% purity .

- Key Considerations : Monitor reaction progress using TLC with UV visualization. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and characterize intermediates using FT-IR (C-F stretch ~1250 cm⁻¹) and ¹⁹F NMR (δ -110 to -120 ppm for aromatic F) .

Q. What safety protocols are essential when handling this compound?

- Guidelines : Classified under acute toxicity (Category 4 for oral/dermal/inhalation). Use PPE (gloves, lab coat, safety goggles) and work in a fume hood. Store in airtight containers at 2–8°C, away from oxidizers. In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation .

- Emergency Response : For spills, neutralize with inert absorbents (vermiculite) and dispose as hazardous waste under EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.